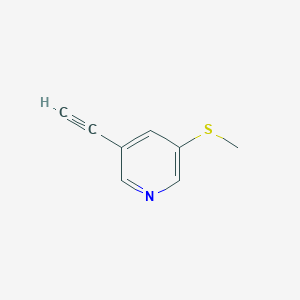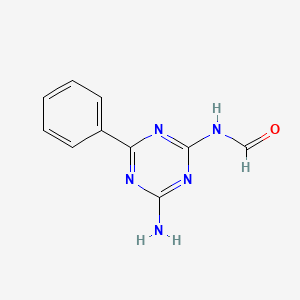
N-(4-Amino-6-phenyl-1,3,5-triazin-2-yl)formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Amino-6-phenyl-1,3,5-triazin-2-yl)formamide is a heterocyclic organic compound belonging to the triazine family Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Amino-6-phenyl-1,3,5-triazin-2-yl)formamide typically involves the reaction of 4-amino-6-phenyl-1,3,5-triazine with formamide. The reaction is carried out under controlled conditions, often involving the use of solvents such as dichloromethane and catalysts to facilitate the reaction. The process may also require temperature regulation and inert atmosphere to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(4-Amino-6-phenyl-1,3,5-triazin-2-yl)formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted triazines, amine derivatives, and oxides, depending on the reaction conditions and reagents used .
Scientific Research Applications
N-(4-Amino-6-phenyl-1,3,5-triazin-2-yl)formamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex triazine derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of polymers and as a precursor for various chemical compounds
Mechanism of Action
The mechanism of action of N-(4-Amino-6-phenyl-1,3,5-triazin-2-yl)formamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Triamino-1,3,5-triazine: Known for its use in herbicides and resins.
2,4-Diamino-6-phenyl-1,3,5-triazine: Similar structure but different functional groups, leading to varied applications.
4-Amino-3-methyl-6-phenyl-1,2,4-triazin-5-one: Used as a pesticide with distinct chemical properties
Uniqueness
N-(4-Amino-6-phenyl-1,3,5-triazin-2-yl)formamide stands out due to its specific formamide group, which imparts unique chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
93884-16-3 |
|---|---|
Molecular Formula |
C10H9N5O |
Molecular Weight |
215.21 g/mol |
IUPAC Name |
N-(4-amino-6-phenyl-1,3,5-triazin-2-yl)formamide |
InChI |
InChI=1S/C10H9N5O/c11-9-13-8(7-4-2-1-3-5-7)14-10(15-9)12-6-16/h1-6H,(H3,11,12,13,14,15,16) |
InChI Key |
MPTBOIRCNCXVBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)NC=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


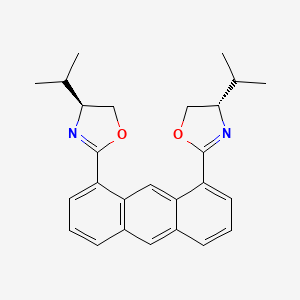


![pentacyclo[10.2.1.15,8.02,11.04,9]hexadeca-2(11),3,9-triene-3-carbaldehyde](/img/structure/B13143291.png)



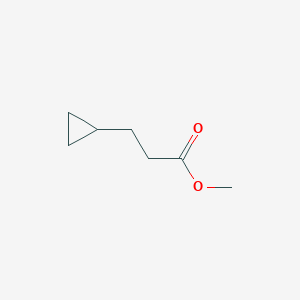
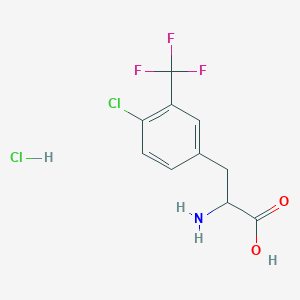

![8-Methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13143341.png)
![1,5,5'-Trimethyl[2,2'-bipyridin]-6(1H)-one](/img/structure/B13143366.png)

